1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride

Catalog No.
S6507718
CAS No.
2751614-69-2
M.F
C7H18Cl2N2O
M. Wt
217.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihy...

CAS Number

2751614-69-2

Product Name

1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride

IUPAC Name

(3-ethoxy-1-methylazetidin-3-yl)methanamine;dihydrochloride

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

InChI

InChI=1S/C7H16N2O.2ClH/c1-3-10-7(4-8)5-9(2)6-7;;/h3-6,8H2,1-2H3;2*1H

InChI Key

UODCIKMPFHRSAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CN(C1)C)CN.Cl.Cl

1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N2OC_7H_{17}Cl_2N_2O and a molecular weight of approximately 180.68 g/mol. It is recognized by its CAS number 2751614-69-2 and is also known as Troparil. This compound features an azetidine ring, which is a saturated four-membered heterocyclic structure containing one nitrogen atom. The presence of an ethoxy group contributes to its unique properties and potential biological activities .

Involving 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride typically include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for various substitutions with electrophiles.
  • Acid-base reactions: The dihydrochloride form indicates that the compound can donate protons, making it participate in acid-base equilibria.
  • Formation of derivatives: This compound can serve as a precursor in the synthesis of more complex molecules through various coupling reactions or modifications of the azetidine ring .

The synthesis of 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride can be achieved through several methods:

  • Azetidine ring formation: Starting from appropriate precursors, the azetidine ring can be synthesized via cyclization reactions.
  • Ethoxy group introduction: The ethoxy group can be introduced through alkylation reactions using ethyl halides.
  • Final amination: The methanamine moiety can be added through reductive amination or direct amination methods to yield the final product with dihydrochloride salt formation .

This compound has potential applications in:

  • Pharmaceutical development: As a candidate for drugs targeting cognitive enhancement and treatment of neuropsychiatric disorders.
  • Chemical research: As a building block in organic synthesis for creating more complex molecules or as a reference standard in analytical chemistry .

Interaction studies involving 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride have focused on its binding affinity with neurotransmitter receptors. Early findings indicate that it may interact with dopamine and norepinephrine transporters, suggesting a mechanism similar to other stimulants. Further studies are necessary to elucidate its pharmacodynamics and pharmacokinetics fully .

Several compounds share structural similarities with 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride, including:

Compound NameCAS NumberSimilarity Index
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride321890-22-61.00
1-(Azetidin-3-yl)-N,N-dimethylmethanamine hydrochloride741287-55-81.00
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride1630082-57-31.00
N,N-Dimethyl-3-azetidinemethanamine321890-34-00.94

The uniqueness of 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride lies in its specific ethoxy substitution, which may impart distinct pharmacological properties compared to its analogs. Its psychostimulant activity sets it apart from other azetidine derivatives that may not exhibit similar effects .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

216.0796186 g/mol

Monoisotopic Mass

216.0796186 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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